Product packaging for 3-Chloro-4-methylisoquinoline(Cat. No.:)

3-Chloro-4-methylisoquinoline

Cat. No.: B11912581
M. Wt: 177.63 g/mol
InChI Key: WXDJNUIWNJLXEC-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Chemical Sciences

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets. chembk.comacgpubs.orgchemicalbook.com This versatility has led to the development of numerous therapeutic agents for a broad spectrum of diseases. acgpubs.org Isoquinoline derivatives have been successfully developed into drugs for treating tumors, infections, nervous system disorders, and cardiovascular diseases. acgpubs.org The biological activities associated with this scaffold are extensive and include anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and antiviral properties. ontosight.ai

Beyond pharmaceuticals, isoquinoline-based compounds are researched for their unique optical and electronic properties, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govontosight.ai The continuous interest in this scaffold drives ongoing research into novel and efficient synthetic methods to create diverse derivatives. chembk.comvulcanchem.comnih.gov

Overview of Halogenated and Alkyl-Substituted Isoquinolines in Scientific Inquiry

The modification of the basic isoquinoline structure with various functional groups, such as halogens and alkyl groups, is a key strategy in chemical research to fine-tune the molecule's properties. The type, position, and number of these substituents can dramatically alter a compound's biological activity, selectivity, and physicochemical characteristics. ontosight.ai

Halogenated isoquinolines are of particular interest because the introduction of a halogen atom (e.g., chlorine, bromine, fluorine) can significantly modify a molecule's electronic distribution, lipophilicity, and metabolic stability. vulcanchem.com This can lead to enhanced potency and target selectivity. For example, research has demonstrated that the strategic placement of halogen substituents on an isoquinoline core can switch the inhibitory selectivity of a compound between different enzymes, providing a powerful tool for developing highly specific inhibitors. nih.gov The enzymatic synthesis of chlorinated isoquinolines is also an area of study, highlighting the importance of these halogenated structures in biocatalysis.

Alkyl-substituted isoquinolines are also widely investigated. The addition of alkyl groups, such as a methyl group, can influence the molecule's steric profile and its hydrophobic interactions with biological targets. The position of the alkyl group is critical; for instance, substitution at the 4-position may disrupt certain molecular interactions like π-stacking, which can be a crucial factor in kinase inhibition. Research into the synthesis and pharmacological activity of various alkyl-substituted isoquinolines, including those with additional functional groups, has led to the discovery of compounds with local anaesthetic and antispasmodic properties. The development of new methods for C-H alkylation of the isoquinoline core remains an active area of synthetic chemistry research.

Research Rationale for Investigating 3-Chloro-4-methylisoquinoline

The scientific rationale for synthesizing and studying this compound is rooted in the principles of structure-activity relationship (SAR) exploration. Given the established biological importance of the isoquinoline scaffold, the investigation of novel substitution patterns is a logical progression in the search for new bioactive molecules. ontosight.ai The specific combination of a chloro group at the 3-position and a methyl group at the 4-position represents an unexplored variation within the vast chemical space of isoquinoline derivatives.

Academic inquiry into related isomers provides a strong impetus for this research. For example, derivatives of 1-chloro-4-methylisoquinoline (B1593203) have been synthesized and evaluated for their antimicrobial and antifungal activities. ontosight.ai Similarly, amides derived from 1-chloro-3-carboxy-4-methylisoquinoline have shown potential as local anaesthetics. These findings for the 1-chloro isomer naturally lead to questions about how moving the chlorine atom to the 3-position would affect these biological properties.

Research Data

Physicochemical Properties of Chloro-Methyl-Substituted Isoquinoline Isomers

Data for the specific compound this compound is not widely available in the reviewed literature. The table presents data for related isomers to provide context.

Property1-Chloro-4-methylisoquinoline1-Bromo-3-chloro-4-methylisoquinoline8-Chloro-4-methylisoquinoline
CAS Number 24188-78-11396762-45-02120112-95-8
Molecular Formula C₁₀H₈ClNC₁₀H₇BrClNC₁₀H₈ClN
Molecular Weight 177.63 g/mol 256.53 g/mol 177.63 g/mol
Predicted Density -1.591 g/cm³-
Source chembk.com vulcanchem.com

Selected Research Findings on Chloro-Methyl Isoquinoline Derivatives

Compound DerivativeResearch FocusKey FindingsReference
1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazineAntimicrobial & Antifungal ActivityCompound proved to be the most effective in the tested series against several strains of S. aureus and showed moderate antifungal activity. ontosight.ai
Dialkylaminoalkyl amides of 1-chloro-3-carboxy-4-methylisoquinolineSynthesis & Pharmacological ActivitySynthesized compounds demonstrated clear local anaesthetic activity and fairly good antispasmodic properties.
3-(Dibenzofuran-3-carbonyl)-1-chloro-4-methyl isoquinolineChemical SynthesisThe compound was successfully synthesized from its isoquinolone precursor by treatment with POCl₃ and PCl₅. acgpubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B11912581 3-Chloro-4-methylisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDJNUIWNJLXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC2=CC=CC=C12)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 Methylisoquinoline and Its Structural Analogs

Established Synthetic Routes to Substituted Isoquinolines

The construction of the isoquinoline (B145761) framework can be achieved through various synthetic strategies, primarily involving the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring. These methods range from classical name reactions to modern metal-catalyzed cyclizations.

Several well-established reactions provide reliable access to the isoquinoline nucleus. These methods typically involve the cyclization of a β-phenylethylamine derivative or a related structure.

Bischler-Napieralski Reaction : This is a widely used method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org It involves the intramolecular cyclodehydration of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgpharmaguideline.com The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated (oxidized) to the corresponding isoquinoline derivative using catalysts like palladium on carbon (Pd/C). pharmaguideline.comarsdcollege.ac.in The reaction proceeds via an intramolecular electrophilic aromatic substitution, and its mechanism is thought to involve a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.orgslideshare.net

Pictet-Spengler Reaction : This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, catalyzed by an acid. name-reaction.comwikipedia.org The reaction forms an iminium ion intermediate which then undergoes an intramolecular electrophilic attack on the aromatic ring. pharmaguideline.comname-reaction.com The resulting tetrahydroisoquinoline can be subsequently oxidized to the fully aromatic isoquinoline. acs.org The reaction conditions are generally mild, especially if the aromatic ring of the β-arylethylamine is activated with electron-donating groups. pharmaguideline.comwikipedia.org

Pomeranz-Fritsch Reaction : This method provides a direct route to isoquinolines from an aromatic aldehyde and an aminoacetaldehyde dialkyl acetal. numberanalytics.comwikipedia.orgthermofisher.com The reaction is typically promoted by a strong acid, such as sulfuric acid. wikipedia.orgthermofisher.comchemistry-reaction.com The process involves the formation of a Schiff base (a benzalaminoacetal), followed by an acid-catalyzed cyclization and dehydration to form the aromatic isoquinoline ring. numberanalytics.comchemistry-reaction.com This method offers the advantage of potentially creating substitution patterns that are difficult to achieve with other syntheses. organicreactions.org

Modern Catalytic Methods : In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for isoquinoline synthesis. These methods often offer milder reaction conditions and greater functional group tolerance. organic-chemistry.org For instance, palladium-catalyzed reactions of o-alkynylarylaldimines can lead to 4-substituted isoquinolines. researchgate.net Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides also provides an efficient route to substituted isoquinolines. organic-chemistry.orgorganic-chemistry.org Another approach involves the electrophilic cyclization of tert-butylimines of o-(1-alkynyl)benzaldehydes using reagents like iodine or phenylselenyl chloride to yield 3,4-disubstituted isoquinolines. acs.org

Table 1: Overview of Key Cyclization Reactions for Isoquinoline Synthesis

Reaction Name Starting Materials Key Reagents/Conditions Primary Product
Bischler-Napieralski β-Arylethylamide POCl₃, P₂O₅, refluxing acid wikipedia.orgorganic-chemistry.org 3,4-Dihydroisoquinoline pharmaguideline.com
Pictet-Spengler β-Arylethylamine, Aldehyde/Ketone Acid catalyst (e.g., HCl, TFA) name-reaction.comwikipedia.org Tetrahydroisoquinoline name-reaction.com
Pomeranz-Fritsch Aromatic aldehyde, Aminoacetaldehyde dialkyl acetal Strong acid (e.g., H₂SO₄) wikipedia.orgthermofisher.com Isoquinoline wikipedia.org
Palladium-Catalyzed Cyclization o-Alkynylarylaldimine, Alkene/Aryl halide Pd catalyst researchgate.net 4-Substituted Isoquinoline researchgate.net
Silver-Catalyzed Cyclization 2-Alkynyl Benzyl Azide Ag catalyst (e.g., AgSbF₆) organic-chemistry.org Substituted Isoquinoline organic-chemistry.org

Electrophilic aromatic substitution (SₑAr) on the isoquinoline ring system predominantly occurs on the benzene ring (carbocycle) rather than the pyridine ring (heterocycle). arsdcollege.ac.ingcwgandhinagar.com The nitrogen atom in the pyridine ring is electron-withdrawing, and in acidic conditions, it becomes protonated, further deactivating the heterocyclic ring towards electrophilic attack. arsdcollege.ac.inimperial.ac.uk

Consequently, electrophiles react at positions C5 and C8, which are part of the more electron-rich benzene ring. gcwgandhinagar.comuop.edu.pkquora.com The substitution at these positions proceeds through the most stable Wheland intermediates (sigma complexes), where the aromaticity of the other ring is preserved during the attack. quora.com For example, nitration and sulfonation of isoquinoline yield mainly the 5-substituted product along with some of the 8-substituted isomer. arsdcollege.ac.in However, some reactions, such as bromination in carbon tetrachloride, have been reported to yield the 4-substituted product. arsdcollege.ac.in

Nucleophilic substitution reactions on the isoquinoline core preferentially occur on the electron-deficient pyridine ring, primarily at the C1 position. arsdcollege.ac.ingcwgandhinagar.comshahucollegelatur.org.in If the C1 position is occupied, substitution can occur at C3. uop.edu.pk The presence of a halogen atom, a good leaving group, at these positions greatly facilitates nucleophilic aromatic substitution (SₙAr).

1-Haloisoquinolines are particularly reactive towards nucleophiles. shahucollegelatur.org.iniust.ac.ir For example, 1,3-dichloroisoquinoline (B189448) can be selectively substituted at the C1 position with a nucleophile like methoxide. shahucollegelatur.org.in The reactivity of haloquinolines and haloisoquinolines is comparable to that of α- and γ-halopyridines. iust.ac.ir The mechanism typically involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the halogen, forming a stable intermediate (Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom, followed by the expulsion of the halide ion to restore aromaticity. quimicaorganica.org This high reactivity at the C1 and C3 positions is crucial for the synthesis of specifically substituted derivatives.

Electrophilic Aromatic Substitution Strategies on Isoquinoline Ring Systems

Targeted Synthesis of 3-Chloro-4-methylisoquinoline Precursors

The synthesis of the specific target molecule, this compound, requires the strategic preparation of appropriately substituted precursors that can be cyclized and functionalized.

Synthesizing this compound can be approached by constructing the isoquinoline ring from precursors that already contain the required methyl and chloro substituents or by introducing them onto a pre-formed isoquinoline scaffold. A common strategy involves using precursors that can undergo one of the classical cyclization reactions.

A plausible precursor is a derivative of 2-chloro-3-methylaniline or 3-chloro-4-methylaniline (B146341) . For example, 3-chloro-4-methylaniline can be prepared from p-nitrotoluene through chlorination followed by reduction of the nitro group. google.com This aniline (B41778) could then be transformed into a β-phenylethylamine derivative to be used in a Bischler-Napieralski or Pictet-Spengler synthesis.

Another potential starting material is 3-chloro-4-methylphthalic anhydride . prepchem.com This compound could be converted into a homophthalimide or a related intermediate, which can serve as a precursor for isoquinolone derivatives. The isoquinolone can then be converted to the target chloro-derivative. For instance, treatment of an isoquinolone with phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) can convert the N-H and C=O groups into N and C-Cl respectively, a common method for producing 1-chloroisoquinolines. acgpubs.org A similar transformation at the 3-position would be required.

A more modern approach could involve the condensation of a lithiated o-tolualdehyde imine derivative with a nitrile. For example, a lithiated imine of 2-formyl-6-chlorotoluene could react with a methyl-containing nitrile, or a lithiated imine of 2-chloro-6-methyl-benzaldehyde could react with a suitable C1 synthon, to construct the substituted isoquinoline ring directly. nih.govharvard.edu

Reductive and oxidative transformations are critical throughout the synthetic pathways leading to substituted isoquinolines.

Reductive Steps : Reduction is frequently employed in the preparation of the amine precursors. As mentioned, the synthesis of 3-chloro-4-methylaniline from its nitro-aromatic precursor (2-chloro-4-nitrotoluene) involves the reduction of the nitro group to an amine. google.com This is a standard transformation often carried out using reagents like tin and HCl, sodium sulfide, or catalytic hydrogenation. google.comyoutube.com

Oxidative Steps : Oxidation, specifically dehydrogenation, is a key final step in many classical isoquinoline syntheses. The Bischler-Napieralski and Pictet-Spengler reactions yield 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines, respectively. pharmaguideline.comarsdcollege.ac.inname-reaction.com To obtain the aromatic isoquinoline ring system, these reduced intermediates must be oxidized. acs.orgacs.org This is commonly achieved by heating the intermediate with a catalyst such as palladium on carbon (Pd/C) or with sulfur (S) or selenium (Se). pharmaguideline.comarsdcollege.ac.in Oxidation of the isoquinoline ring itself is generally difficult and can lead to ring cleavage under harsh conditions. pharmaguideline.comuop.edu.pk

Precursor Compounds and their Preparation Pathways

Direct and Indirect Synthetic Approaches to this compound

The synthesis of this compound can be approached through both direct and indirect routes. Direct methods aim to construct the chloro- and methyl-substituted isoquinoline ring in a few steps, while indirect methods may involve the synthesis of a precursor isoquinoline which is then subsequently chlorinated and methylated.

One-Pot and Multi-Step Synthetic Strategies

The construction of the this compound scaffold and its analogs often relies on multi-step synthetic sequences. These strategies provide a controlled pathway to introduce the desired substituents at specific positions on the isoquinoline ring.

A common multi-step approach begins with the synthesis of an isoquinolone precursor. For instance, isocoumarins can be converted into isoquinolone derivatives. acgpubs.org These isoquinolones then serve as key intermediates that can be chlorinated to form the corresponding 1-chloroisoquinolines. acgpubs.org Specifically, the treatment of an isoquinolone with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can effectively introduce the chlorine atom at the 1-position of the isoquinoline ring. acgpubs.org This chlorination step is a crucial transformation in the synthesis of various chloro-substituted isoquinolines.

Similarly, 7-methylisoquinoline (B1584925) can be converted to its N-oxide, which is then treated with phosphoryl chloride (POCl₃) to yield 1-chloro-7-methylisoquinoline. This highlights a general strategy where the isoquinoline nitrogen is first oxidized to an N-oxide to facilitate subsequent chlorination at the C1 position.

While multi-step syntheses are prevalent, one-pot methodologies are also being explored to improve efficiency. For example, a one-pot synthesis of 4-methylisoquinolines has been developed via a sequential palladium-catalyzed Heck reaction and intramolecular cyclization. grafiati.com Although this specific example does not directly yield the 3-chloro derivative, it demonstrates the potential for one-pot strategies in constructing the core 4-methylisoquinoline (B18517) skeleton, which could then be subjected to chlorination. Another one-pot approach involves the reaction of N-fluoroalkyl-1,2,3-triazoles to produce 1-fluoroalkyl-3-fluoroisoquinolines, showcasing the utility of one-pot methods for synthesizing halogenated isoquinolines. rsc.org

The synthesis of related structures, such as 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6,7-dimethyl-2-methyl-isoquinoline hydrobromide, also involves multi-step chemical reactions starting from appropriate isoquinoline precursors. ontosight.ai These examples underscore the versatility of multi-step synthesis in creating a wide array of substituted isoquinoline derivatives.

Table 1: Comparison of Synthetic Strategies

StrategyDescriptionKey ReagentsAdvantagesDisadvantages
Multi-Step Synthesis Sequential reactions to build and modify the isoquinoline core.PCl₅, POCl₃, SOCl₂High control over substitution patterns. acgpubs.orgCan be time-consuming and may have lower overall yields.
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel.Pd catalysts, KFIncreased efficiency, reduced waste. grafiati.comrsc.orgMay require careful optimization of reaction conditions.

Catalytic Systems in this compound Synthesis

Catalytic systems play a pivotal role in the synthesis of isoquinolines, including their chloro- and methyl-substituted analogs. Palladium-catalyzed reactions are particularly prominent in forming the isoquinoline core. The Larock isoquinoline synthesis, for instance, utilizes a palladium catalyst for the cyclization of N-tert-butyl-o-(1-alkynyl)benzaldimines to produce 3,4-disubstituted isoquinolines. acs.org While this method has traditionally been conducted under harsh conditions, recent advancements have led to the development of asymmetric versions using palladium acetate (B1210297) (Pd(OAc)₂) in combination with chiral ligands like Walphos SL-W002-1, enabling the synthesis of axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org

Other metal-catalyzed approaches for isoquinoline synthesis include the use of rhodium(III) catalysts for C-H bond activation and cyclization of aryl ketones and hydroxylamine (B1172632) with an internal alkyne. Furthermore, cobalt and manganese catalysts have also been employed in C-H activation/annulation cascades to construct polysubstituted isoquinolines from aryl imine derivatives and alkynes. whiterose.ac.uk

While these catalytic methods are powerful for constructing the isoquinoline skeleton, the introduction of the chloro-substituent often occurs in a separate step. For example, post-synthetic chlorination using reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) can introduce the chlorine atom onto a pre-formed isoquinoline ring. The choice of catalyst and reaction conditions can be critical for achieving the desired regioselectivity in these chlorination reactions. In some cases, a Lewis acid catalyst like ferric chloride (FeCl₃) is used in conjunction with chlorinating agents such as thionyl chloride (SOCl₂) or PCl₅.

The table below summarizes some of the catalytic systems used in the synthesis of isoquinoline derivatives.

Table 2: Catalytic Systems in Isoquinoline Synthesis

Catalyst SystemReaction TypeApplication
Pd(OAc)₂ / Walphos SL-W002-1Asymmetric Larock SynthesisSynthesis of axially chiral 3,4-disubstituted isoquinolines. acs.org
Rhodium (III)C-H Activation / CyclizationSynthesis of isoquinoline core from aryl ketones and alkynes.
Cobalt / ManganeseC-H Activation / AnnulationSynthesis of polysubstituted isoquinolines from aryl imines and alkynes. whiterose.ac.uk
Ferric Chloride (FeCl₃)ChlorinationPost-synthetic chlorination of the isoquinoline ring.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity and stereoselectivity are critical considerations in the synthesis of substituted isoquinolines like this compound. The substitution pattern on the isoquinoline nucleus is highly influenced by the electronic and steric properties of the existing substituents and the reaction conditions.

For electrophilic aromatic substitution on the isoquinoline ring, the position of substitution is directed by the groups already present. For example, in 6-chloro-1-methylisoquinoline (B2576185), the electron-withdrawing chloro group directs incoming electrophiles to the 5 or 8 positions. The outcome can be under either kinetic or thermodynamic control. Nitration at 0°C (kinetic control) primarily yields the 5-nitro derivative, whereas at 80°C (thermodynamic control), the 8-nitro isomer is favored due to steric relief.

In the synthesis of spiro-isoquinolinediones through 1,3-dipolar cycloaddition of (E)-4-arylidene-N-methyl-isoquinoline-1,3-dione derivatives with nitrones, high regioselectivity is observed, with only one regioisomer being formed in most cases. researchgate.net The stereochemistry of these reactions has been investigated using DFT calculations, which suggest that the reactants form a site-to-site complex of an endo C-O type. researchgate.net

The development of asymmetric catalytic systems has enabled high stereoselectivity in isoquinoline synthesis. For instance, the palladium-catalyzed asymmetric Larock isoquinoline synthesis can produce axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivity (up to 97.5:2.5 er). acs.org Similarly, the reduction of prochiral 3,4-dihydroisoquinolines using chiral reducing agents, such as those derived from sodium borohydride (B1222165) and N-acylated amino acids, can provide chiral tetrahydroisoquinolines with good enantiomeric excess. clockss.org

The choice of solvent and temperature can also significantly impact regioselectivity. For example, in post-synthetic chlorination, the polarity of the solvent (e.g., dichloromethane (B109758) vs. DMF) and the temperature can affect the position of chlorination and the purity of the product.

Mechanism-Oriented Studies of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and controlling product outcomes. This involves the study of reaction intermediates and the kinetic and thermodynamic factors that govern the synthetic pathways.

Elucidation of Reaction Intermediates

The formation of this compound and its analogs proceeds through various reactive intermediates depending on the synthetic route. In the synthesis of 1-cyanoisoquinoline derivatives, an intermediate of the Reissert type is proposed when isoquinoline is treated with sulfuryl chloride and potassium cyanide. This intermediate can then be aromatized before chlorination can occur.

In the context of diazotization reactions for synthesizing amino-substituted isoquinolines, a diazonium salt intermediate is formed. For example, the reaction of 4-methylaniline with chloramine-T leads to a diazonium species that subsequently undergoes hydrolysis to yield 4-methylisoquinolin-5-amine. Similarly, using hydrogen chloride and sodium nitrite (B80452) at low temperatures stabilizes the diazonium intermediate before hydrolysis at a higher temperature.

In the palladium-catalyzed asymmetric Larock isoquinoline synthesis, the reaction of N-tert-butyl-o-(1-alkynyl)benzaldimines is believed to proceed through an isoquinolinium intermediate. acs.org Experiments to capture intermediates have successfully isolated a 2-(tert-butyl)isoquinolin-2-ium species, providing evidence for the proposed reaction pathway. acs.org

The synthesis of 1-fluoroalkylisoquinolines from N-fluoroalkyl-1,2,3-triazoles has been shown to involve N-fluoroalkylated ketenimine intermediates. rsc.org These ketenimines undergo a stereoselective formal 1,3-fluorine shift to form difluoroazadienes, which then cyclize to the final isoquinoline products. rsc.org

Table 3: Key Reaction Intermediates

Synthetic RouteIntermediateEvidence
Cyanation of IsoquinolineReissert-type intermediateInferred from reaction products.
Diazotization of AminesDiazonium saltStabilized at low temperatures and observed in reaction monitoring.
Asymmetric Larock SynthesisIsoquinolinium speciesIsolated and characterized during the reaction. acs.org
Fluoroalkylisoquinoline SynthesisN-fluoroalkylated ketenimineIdentified through mechanistic studies. rsc.org

Kinetic and Thermodynamic Considerations in Synthetic Pathways

Kinetic and thermodynamic factors play a significant role in determining the product distribution and efficiency of synthetic pathways leading to this compound and its analogs.

In electrophilic substitution reactions on the isoquinoline ring, the regioselectivity can be governed by either kinetic or thermodynamic control. For instance, the nitration of 6-chloro-1-methylisoquinoline yields different isomers depending on the reaction temperature, with the kinetically favored product forming at lower temperatures and the thermodynamically more stable product forming at higher temperatures. Isotopic labeling and Hammett plots have been used to confirm that electronic effects are the dominant factor over steric effects in determining the regioselectivity of these reactions.

Kinetic studies of the palladium-catalyzed asymmetric Larock isoquinoline synthesis have shown that the initial substrate is rapidly converted to an isoquinolinium intermediate, which then slowly transforms into the final product. acs.org This suggests that the rate-determining step may be the conversion of the intermediate to the final product.

The adsorption of corrosion inhibitors like 1-methylisoquinoline (B155361) and 3-methylisoquinoline (B74773) on metal surfaces is also a process governed by thermodynamics. asrjetsjournal.orgresearchgate.net The free energy of adsorption can indicate whether the process is physisorption or chemisorption. For 1-methylisoquinoline, adsorption is physical at low concentrations and becomes a mix of physical and chemical at higher concentrations. asrjetsjournal.org

In the synthesis of chiral isoquinolines, the diastereoselectivity of reduction steps can be highly dependent on temperature. For example, the hydride reduction of chiral 1-substituted 3,4-dihydroisoquinolinium salts shows increased diastereoselection at lower temperatures, indicating that the transition state leading to the major diastereomer is favored enthalpically. clockss.org

Chemical Reactivity and Derivatization Strategies for 3 Chloro 4 Methylisoquinoline

Reactivity Profiles of the Isoquinoline (B145761) Core with Halogen and Alkyl Substituents

The reactivity of the isoquinoline ring is significantly influenced by the electronic effects of its substituents. The nitrogen atom in the ring deactivates the pyridine (B92270) ring towards electrophilic attack, while activating it for nucleophilic substitution. arsdcollege.ac.inresearchgate.net Conversely, the benzene (B151609) ring is more susceptible to electrophilic substitution. arsdcollege.ac.inquimicaorganica.org The presence of a chlorine atom at the C-3 position and a methyl group at the C-4 position further modulates this reactivity.

Electrophilic Aromatic Substitution Reactions on 3-Chloro-4-methylisoquinoline

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus generally occurs on the electron-rich benzene ring, primarily at positions C-5 and C-8. arsdcollege.ac.inquimicaorganica.orguop.edu.pk This preference is attributed to the formation of more stable Wheland intermediates where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

The presence of the methyl group at C-4, being an activating group, would be expected to direct incoming electrophiles to the ortho and para positions. However, in the context of the fused ring system, its influence is primarily on the benzenoid ring. The chloro substituent at C-3 is a deactivating group but an ortho, para-director. Its deactivating nature further favors substitution on the carbocyclic ring. Therefore, for this compound, electrophilic attack is anticipated to predominantly occur at the C-5 and C-8 positions. Common electrophilic substitution reactions include nitration and sulfonation. arsdcollege.ac.in

ReactionReagentsMajor Product(s)
NitrationHNO₃/H₂SO₄5-Nitro-3-chloro-4-methylisoquinoline and 8-Nitro-3-chloro-4-methylisoquinoline
SulfonationH₂SO₄This compound-5-sulfonic acid and this compound-8-sulfonic acid

Nucleophilic Aromatic Substitution at the Halogenated Position

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is favored at positions C-1 and C-3. uop.edu.pkiust.ac.ir The nitrogen atom significantly lowers the electron density at these positions, making them susceptible to attack by nucleophiles. The stability of the resulting Meisenheimer-like intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, is a key driving force for the reaction. stackexchange.com

In this compound, the chlorine atom at the C-3 position is a good leaving group, making this site highly reactive towards nucleophiles. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to introduce new functional groups.

NucleophileProduct
R-NH₂ (Amine)3-Amino-4-methylisoquinoline derivative
R-O⁻ (Alkoxide)3-Alkoxy-4-methylisoquinoline derivative
R-S⁻ (Thiolate)3-Thio-4-methylisoquinoline derivative

Radical Reactions and their Site Selectivity

Radical reactions offer an alternative and powerful method for the functionalization of heterocyclic compounds like isoquinoline. capes.gov.br These reactions often proceed under mild conditions and can provide access to substitution patterns that are difficult to achieve through traditional ionic pathways. bohrium.comresearchgate.net Radical additions to the isoquinoline system can occur, and the site selectivity is influenced by the nature of the radical and the substitution pattern of the isoquinoline. capes.gov.br While specific studies on this compound are not abundant, general principles of radical chemistry on substituted isoquinolines suggest that both the heterocyclic and carbocyclic rings can be targeted. rsc.org For instance, radical cyclization cascades have been utilized to construct complex isoquinoline-containing frameworks. bohrium.com

Functional Group Interconversions on the Methyl and Chloro Moieties

The methyl and chloro groups on this compound serve as synthetic handles for further derivatization, allowing for the introduction of a wide range of functionalities. wikipedia.orgimperial.ac.uk

Modifications of the Methyl Group

The methyl group at the C-4 position can be functionalized through various reactions. One common transformation is its oxidation to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Another approach involves radical halogenation of the methyl group to form a halomethyl group, which is a versatile intermediate for nucleophilic substitution reactions.

Reaction TypeReagentsProduct
OxidationKMnO₄ or CrO₃3-Chloro-isoquinoline-4-carboxylic acid
Radical HalogenationN-Bromosuccinimide (NBS), light3-Chloro-4-(bromomethyl)isoquinoline

The resulting 3-chloro-4-(halomethyl)isoquinoline can then undergo substitution with various nucleophiles to introduce diverse functionalities at the 4-position. evitachem.com

Transformations Involving the Chloro Substituent

The chloro group at C-3 is a key site for modification, primarily through nucleophilic aromatic substitution as detailed in section 3.1.2. Beyond simple displacement, the chloro group can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a C-C triple bond.

These transformations allow for the introduction of a wide array of aryl, vinyl, amino, and alkynyl groups at the C-3 position, significantly expanding the chemical space accessible from this compound.

Derivatization of this compound for Scaffold Diversification

The derivatization of this compound is a powerful approach for scaffold diversification, enabling the synthesis of a wide array of novel compounds with potential applications in various fields. nih.gov This process involves strategically modifying the core structure to introduce new functionalities and build more complex molecular frameworks.

The introduction of new functional groups onto the this compound core is a fundamental strategy for diversifying its chemical space. The chlorine atom at the 3-position and the methyl group at the 4-position serve as handles for various chemical transformations.

The chlorine at position 3 can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to a variety of derivatives. For instance, palladium-catalyzed amination reactions can be employed to introduce amino groups at this position. Similarly, the methyl group at position 4 can be functionalized through oxidation or halogenation, providing further opportunities for derivatization. Oxidation can convert the methyl group into a carboxaldehyde or carboxylic acid, which can then undergo further reactions.

These derivatization strategies allow for the introduction of a wide range of functional groups, which can modulate the biological activity and physicochemical properties of the resulting molecules. The ability to introduce diverse functionalities is crucial for the development of new therapeutic agents and materials. evitachem.com

Here is a table summarizing some common derivatization reactions:

Table 1: Derivatization Reactions of this compound
Reaction Type Reagents and Conditions Resulting Functional Group
Nucleophilic Substitution (at C-3) Amines, Thiols, Alcohols Amino, Thio, Alkoxy groups
Oxidation (of methyl group) Oxidizing agents (e.g., KMnO4) Carboxaldehyde, Carboxylic acid
Halogenation (of methyl group) Halogenating agents Halomethyl group

This table illustrates common derivatization reactions for modifying the this compound scaffold.

The formation of fused heterocyclic systems from this compound derivatives represents a sophisticated strategy for creating complex, polycyclic molecules with unique three-dimensional structures. These fused systems are of significant interest in drug discovery and materials science due to their often enhanced biological activity and novel physical properties.

One common approach involves intramolecular cyclization reactions. For example, a derivative of this compound with a suitable side chain can undergo cyclization to form a new ring fused to the isoquinoline core. The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which can then be dehydrogenated to form the corresponding isoquinoline derivatives. arsdcollege.ac.inresearchgate.net

Another powerful technique is the use of cycloaddition reactions. For instance, an isoquinolinium salt derived from this compound can react with an alkene in a [4+2] cycloaddition to generate a tetracyclic adduct. researchgate.net These reactions allow for the construction of complex ring systems in a single step.

The table below provides examples of fused heterocyclic systems that can be synthesized from this compound derivatives:

Table 2: Fused Heterocyclic Systems from this compound Derivatives
Fused System Synthetic Strategy Key Intermediates
Oxazolo[3,2-c]isoquinoline Intramolecular cyclization 4-amino-3-bromoisoquinoline derivative
Pyrrolo[3,2-c]isoquinoline Sonogashira coupling followed by cyclization 4-amino-3-bromoisoquinoline derivative
Triazolo[3,4-a]isoquinolines Reaction with hydrazonoyl halides 1-methylisoquinoline (B155361) derivative

This table showcases various fused heterocyclic systems that can be accessed through derivatization of the this compound core.

The derivatization of this compound is a valuable tool for the synthesis of chemical libraries, which are collections of structurally related compounds used in high-throughput screening to identify new drug leads. nih.gov The ability to rapidly generate a large number of diverse compounds from a common scaffold is a key advantage of this approach.

By employing a variety of derivatization strategies, chemists can create libraries of compounds with a wide range of functional groups and structural motifs. For example, by reacting this compound with a library of different amines, a corresponding library of 3-amino-4-methylisoquinoline derivatives can be synthesized.

These chemical libraries can then be screened for biological activity against a variety of targets, such as enzymes and receptors. The hits from these screens can then be further optimized to develop new therapeutic agents. The use of this compound as a scaffold for chemical library synthesis has the potential to accelerate the drug discovery process. nih.gov

Formation of Fused Heterocyclic Systems from this compound Derivatives

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome of these transformations and for designing new synthetic strategies. Both experimental and computational approaches are used to elucidate the intricate details of these reaction pathways.

Experimental studies are essential for unraveling the mechanisms of reactions involving this compound. A variety of techniques are employed to identify reaction intermediates, determine reaction kinetics, and probe the role of catalysts and reagents.

For example, in the Fischer-Indole synthesis, which can be used to prepare indole (B1671886) derivatives, the mechanism involves a rearrangement with the loss of an ammonia (B1221849) molecule. arsdcollege.ac.in The reaction is typically catalyzed by an acid, such as boron trifluoride or zinc chloride. arsdcollege.ac.in

In the Bischler-Napieralski synthesis of isoquinolines, the mechanism involves an intramolecular electrophilic substitution of the aromatic ring. arsdcollege.ac.in This reaction is induced by the initial attack of a dehydrating agent at the oxygen atom of an amide linkage. arsdcollege.ac.in

Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of various parameters, such as temperature and concentration, on the reaction rate. By carefully analyzing the kinetic data, it is often possible to distinguish between different possible mechanisms.

The presence of substituents on the this compound ring can have a profound influence on the reaction pathways and selectivity of chemical transformations. The electronic and steric properties of these substituents can affect the reactivity of the isoquinoline core and direct the course of a reaction.

For example, the electron-withdrawing nature of the chlorine atom at the 3-position makes the pyridine ring of the isoquinoline system electron-deficient. This can influence the regioselectivity of electrophilic substitution reactions, which typically occur on the more electron-rich benzene ring. uomustansiriyah.edu.iq

The methyl group at the 4-position can exert both steric and electronic effects. Its steric bulk can hinder reactions at adjacent positions, while its electron-donating character can influence the reactivity of the isoquinoline ring. In some cases, the methyl group can also participate directly in reactions, such as oxidation or halogenation.

The table below summarizes the influence of substituents on the reactivity of the isoquinoline ring:

Table 3: Influence of Substituents on Isoquinoline Reactivity
Substituent Position Electronic Effect Steric Effect Influence on Reactivity
Chlorine 3 Electron-withdrawing Minimal Deactivates pyridine ring, directs electrophilic attack to benzene ring
Methyl 4 Electron-donating Moderate Activates isoquinoline ring, can hinder reactions at adjacent positions

This table highlights how substituents at different positions on the isoquinoline ring can impact its chemical reactivity.

Advanced Spectroscopic Characterization of 3 Chloro 4 Methylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. columbia.edunih.gov By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms in 3-Chloro-4-methylisoquinoline can be confirmed.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, five aromatic proton signals and one singlet for the methyl group are expected.

The proton at the C1 position is anticipated to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom, appearing as a singlet. The protons on the benzo-ring (H5, H6, H7, H8) will exhibit chemical shifts and coupling patterns typical for a substituted benzene (B151609) ring. The methyl group at C4 will appear as a distinct singlet in the upfield region of the aromatic spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Predicted values based on analogous structures)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-1~9.1-9.3s (singlet)
H-5~8.0-8.2d (doublet)
H-8~7.8-8.0d (doublet)
H-6~7.5-7.7t (triplet)
H-7~7.5-7.7t (triplet)
4-CH₃~2.4-2.6s (singlet)

Note: Predicted shifts are for a standard solvent like CDCl₃. Coupling constants (J) for adjacent aromatic protons are typically in the range of 7-9 Hz.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. This compound has ten carbon atoms, and ten distinct signals are expected in the spectrum.

The positions of the signals are influenced by the electronegativity of the substituents and their position on the isoquinoline (B145761) core. The carbon atom C3, bonded to the electronegative chlorine atom, is expected to be significantly downfield. Similarly, carbons adjacent to the nitrogen (C1 and C8a) will also be deshielded. The methyl carbon will produce a signal in the upfield region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Predicted values based on analogous structures)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~151-153
C-3~148-150
C-4~128-130
C-4a~135-137
C-5~127-129
C-6~126-128
C-7~130-132
C-8~124-126
C-8a~128-130
4-CH₃~18-20

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. columbia.edusdsu.eduscielo.br

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the carbocyclic ring (H5 with H6, H6 with H7, H7 with H8), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. columbia.edusdsu.edu It allows for the definitive assignment of which proton is bonded to which carbon. For example, the singlet at ~2.5 ppm would show a cross-peak to the carbon signal at ~19 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. columbia.edusdsu.edu This is particularly powerful for identifying the placement of substituents and connecting different spin systems. Key expected HMBC correlations for this compound would include:

The H-1 proton correlating to carbons C3, C8, and C8a.

The methyl protons (4-CH₃) correlating to carbons C3, C4, and C4a, which is critical for confirming the substitution pattern.

The H-5 proton correlating to C4, C7, and C8a.

Carbon-13 NMR Spectroscopic Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. researchgate.net

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. beilstein-journals.org For this compound, the molecular formula is C₁₀H₈ClN. HRMS would be used to confirm this composition. A key feature would be the isotopic pattern of the molecular ion peak, which would show two signals separated by two m/z units with a characteristic intensity ratio of approximately 3:1 ([M]⁺ : [M+2]⁺), confirming the presence of a single chlorine atom.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaPredicted m/z (Monoisotopic)
[M]⁺C₁₀H₈³⁵ClN177.0345
[M+2]⁺C₁₀H₈³⁷ClN179.0316
[M+H]⁺C₁₀H₉³⁵ClN178.0423
[M+H+2]⁺C₁₀H₉³⁷ClN180.0394

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing detailed structural information. hrmsworld.comlibretexts.org The fragmentation of the this compound molecular ion would be expected to follow predictable pathways based on the structure of the isoquinoline core and its substituents.

Common fragmentation pathways for isoquinoline alkaloids include the loss of substituents and cleavage of the ring system. nih.govyoutube.com For this compound, the primary fragmentation would likely involve the loss of the chlorine atom or the methyl group.

Table 4: Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossAssignment
178.0142.0HClLoss of hydrogen chloride
178.0143.0ClLoss of chlorine radical
178.0163.0CH₃Loss of methyl radical
142.0115.0HCNLoss of hydrogen cyanide from the isoquinoline core

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing chemical bonds within a molecule. For this compound and its derivatives, these methods provide signatures based on the vibrational modes of the isoquinoline core and its substituents.

FTIR Spectroscopy is instrumental in identifying characteristic functional groups. The infrared spectrum of a 3-chloro-5-nitroisoquinoline (B79450) derivative, for instance, clearly shows absorption bands at 1514 cm⁻¹ and 1326 cm⁻¹, which are characteristic of the NO₂ group. cdnsciencepub.com The spectrum also displays bands for the 2,4,5-trisubstituted pyridine (B92270) ring and the 1,2,3-trisubstituted benzene ring, confirming the complex structure. cdnsciencepub.com In other derivatives, such as 4-chloro-1-cyano-3-methylisoquinoline, a sharp absorption band is observed around 2233 cm⁻¹, indicative of the C≡N stretching vibration. Similarly, a derivative containing a carbonyl group, 3-(Dibenzofuran– 3-carbonyl)-1-chloro-4-methyl isoquinoline, exhibits a strong C=O stretching band at 1688 cm⁻¹. acgpubs.org

Raman Spectroscopy serves as a complementary technique to FTIR. It is particularly useful for observing symmetric vibrations and the low-frequency modes of the heterocyclic ring system. While FTIR is sensitive to polar functional groups, Raman spectroscopy provides detailed information on the carbon backbone and aromatic ring breathing modes. Studies on substituted isoquinolines have utilized FT-Raman spectroscopy to analyze their vibrational spectra. psgcas.ac.in For example, analysis of various isoquinoline derivatives helps in assigning the fundamental vibrational modes, which is supported by computational methods like Density Functional Theory (DFT). psgcas.ac.in Surface-Enhanced Raman Spectroscopy (SERS) has also been employed to study the adsorption behavior of substituted isoquinolines on gold surfaces, revealing how substituents affect the binding affinity. rsc.org

The table below summarizes key vibrational frequencies for functional groups found in this compound derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Compound ExampleReference
Aromatic C-HStretching3000-31004-Bromo-1-chloro-7-methylisoquinoline
Cyano (C≡N)Stretching~22334-Chloro-1-cyano-3-methylisoquinoline
Nitro (NO₂)Asymmetric/Symmetric Stretch1514 / 13263-Chloro-5-nitroisoquinoline cdnsciencepub.com
Carbonyl (C=O)Stretching~16883-(Dibenzofuran– 3-carbonyl)-1-chloro-4-methyl isoquinoline acgpubs.org
Amine (N-H)Stretching3300-35003-Chloroisoquinolin-6-amine vulcanchem.com
Isoquinoline RingC=C, C=N Stretching1400-1620General Isoquinoline Derivatives vulcanchem.com

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically UV-Vis spectroscopy, provides insights into the electronic structure of molecules by probing the transitions between electronic energy levels. For aromatic systems like this compound, the spectra are dominated by π → π* transitions, with possible contributions from n → π* transitions involving the nitrogen lone pair. The position and intensity of absorption bands are sensitive to the extent of conjugation and the nature of substituents on the isoquinoline ring.

The UV absorption spectra of angularly fused three-ring aromatic systems, such as thiazoloisoquinolines, typically show three main types of bands, designated as α, p, and β-bands. cdnsciencepub.com The introduction of substituents can cause a bathochromic (red shift) or hypsochromic (blue shift) effect. For example, an amino group on the isoquinoline ring can cause a strong red shift of the p-band due to resonance effects. cdnsciencepub.com

Studies on various isoquinoline derivatives have documented their absorption maxima. For instance, a series of 1-(isoquinolin-3-yl)-3-(hetero)aryl-2-ones, measured in chloroform, display absorption maxima in the near-ultraviolet range between 302 nm and 350 nm. mdpi.com Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have also been used to predict the electronic spectra of these molecules. For 6-chloro-1-methylisoquinoline (B2576185), the maximum absorption wavelength (λmax) was predicted to be around 270 nm. The electronic absorption spectra of some 5-substituted isoquinolines have been recorded in benzene, showing three distinct absorption maxima. researchgate.net These transitions are generally assigned to π-π* transitions within the aromatic system. nih.gov

The following table presents UV-Vis absorption data for several isoquinoline derivatives from the literature.

CompoundSolventλmax (nm)Transition Type (Typical)Reference
1-(Isoquinolin-3-yl)-3-phenylprop-2-en-1-oneChloroform302π → π mdpi.com
1-(Isoquinolin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-oneChloroform344π → π mdpi.com
6-Chloro-1-methylisoquinoline(Calculated)~270π → π
5-Substituted IsoquinolinesBenzeneMultiple bandsπ → π researchgate.net
Indolo[3,2-c]isoquinoline derivativesVarious340-758Intramolecular Charge Transfer (ICT) nih.gov

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

While the specific crystal structure of this compound has not been reported in the literature, numerous studies on its derivatives and related substituted isoquinolines have been published. These studies reveal common structural features of the isoquinoline scaffold. For example, the crystal structure of tetrahydroisoquinoline alkaloids confirms the half-chair conformation of the non-aromatic ring and provides detailed bond length and angle data. mdpi.com In other substituted isoquinoline derivatives, the planar aromatic rings often engage in π-π stacking interactions in the crystal lattice.

The crystal structure of a substituted tetrahydrothieno[2,3-c]isoquinoline was determined by X-ray diffraction, providing confirmation of its molecular structure. acs.org Similarly, the structures of some 3-arylisoquinolines have been confirmed by single-crystal X-ray diffraction analysis. rsc.org These analyses are critical for validating synthetic methodologies and understanding structure-activity relationships. The data obtained from X-ray crystallography, such as space group and unit cell dimensions, are fundamental for a complete solid-state characterization. For instance, colorless single crystals of a tetrahydroisoquinoline alkaloid were obtained from a methanol (B129727) solution and analyzed, revealing its molecular structure and numbering scheme. mdpi.com

Below is a table with example crystallographic data for a substituted isoquinoline derivative, illustrating the type of information obtained from this technique.

ParameterValueCompoundReference
Chemical FormulaC₁₂H₁₇NO₃(R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline mdpi.com
Crystal System(Not specified)
RadiationMoKα (λ = 0.71073 Å)
ConformationHeterocyclic ring in half-chair conformation

Computational and Theoretical Investigations of 3 Chloro 4 Methylisoquinoline

Quantum Chemical Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 3-chloro-4-methylisoquinoline, a typical study would involve a functional, such as B3LYP, paired with a basis set like 6-311G**, to minimize the molecule's energy and find its ground-state conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles.

Beyond structural prediction, DFT is used to calculate key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Furthermore, the analysis of the molecular electrostatic potential (MEP) map reveals regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. For instance, studies on related chloro-substituted N-heterocycles show that the electron-withdrawing nature of the chlorine atom and the electronegativity of the nitrogen atom significantly influence the charge distribution across the aromatic system. acs.org

Table 1: Predicted Geometrical and Electronic Parameters for this compound via DFT (Note: The following values are illustrative of typical DFT calculation outputs for similar molecules and are not experimental data for this compound.)

ParameterDescriptionTypical Calculated Value
EtotalTotal Energy (Hartree)-835.4
EHOMOHighest Occupied Molecular Orbital Energy (eV)-6.8
ELUMOLowest Unoccupied Molecular Orbital Energy (eV)-1.5
HOMO-LUMO Gap (ΔE)Energy Gap (eV)5.3
Dipole MomentMolecular Polarity (Debye)2.1 D
C3-Cl Bond LengthBond Distance (Å)1.75 Å
C4-C(methyl) Bond LengthBond Distance (Å)1.51 Å

While DFT is widely used, a comprehensive computational study often involves a comparative analysis using other quantum mechanical methods. nih.gov Ab initio and semi-empirical methods provide a spectrum of options with varying levels of theory and computational expense. scribd.com

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from first principles without experimental parameterization. libretexts.org They can offer a higher level of accuracy, especially for electron correlation effects, but are significantly more computationally demanding. They are often used as a benchmark to assess the reliability of DFT results for a specific molecular system. libretexts.org

On the other end of the spectrum, semi-empirical methods (like AM1, PM3, and ZINDO) simplify calculations by incorporating parameters derived from experimental data. scribd.com These methods are much faster than DFT or ab initio calculations, making them suitable for rapid screening of large molecules or for providing initial geometries for more rigorous high-level optimizations. scribd.comcecam.org A comparative analysis involving ab initio, DFT, and semi-empirical calculations on this compound would serve to validate the chosen computational model and provide a deeper understanding of the method's influence on the predicted properties.

A crucial test for the validity of a computational model is its ability to reproduce experimental spectroscopic data. vulcanchem.com Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with results from laboratory measurements.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. By comparing the calculated shifts for this compound with its experimentally obtained spectrum, researchers can confirm both the molecular structure and the accuracy of the computational method. unl.edu

IR Spectroscopy: Frequency calculations performed on the optimized geometry yield the vibrational modes of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. A comparison between the theoretical and experimental IR spectra helps in assigning specific vibrational modes to the observed bands. acs.org

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) (Note: Experimental values are hypothetical and for illustrative purposes only.)

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)Difference (ppm)
C1151.5152.1-0.6
C3148.9149.2-0.3
C4125.7126.0-0.3
C4a135.2135.5-0.3
C5127.8128.3-0.5
C(Methyl)15.816.2-0.4

Ab Initio and Semi-Empirical Methods for Comparative Analysis

Reaction Mechanism Predictions and Energy Profiles via Computational Methods

Computational methods are invaluable for mapping the complex pathways of chemical reactions. For this compound, these techniques can be used to explore its reactivity, such as in nucleophilic aromatic substitution reactions at the C3 position. This involves identifying the transition states and tracing the reaction pathways to understand the energetic and geometric changes that occur.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy along the minimum energy path of the reaction. smu.edu Locating and characterizing the TS is a central goal of mechanistic studies. researchgate.net

Computational algorithms can search for these saddle points. Once a potential TS structure is found, a frequency calculation is performed to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of a new bond with a nucleophile). researchgate.net The energy of the transition state relative to the reactants determines the activation energy (energy barrier) of the reaction, a key factor controlling the reaction rate. smu.edu

Once the reactants, products, and the connecting transition state have been optimized, the entire reaction pathway can be mapped. scribd.com An Intrinsic Reaction Coordinate (IRC) calculation is a common method for this analysis. smu.edu Starting from the transition state geometry, the IRC algorithm follows the path of steepest descent downhill to both the reactants and the products, tracing the minimum energy pathway.

This analysis provides a detailed, step-by-step visualization of the reaction mechanism. It shows how bond lengths and angles change continuously as the reaction progresses from the reactant complex, through the transition state, and finally to the product complex. This allows for a precise understanding of the sequence of bond-breaking and bond-forming events. For a reaction involving this compound, an IRC analysis could, for example, definitively show whether a nucleophilic substitution reaction occurs in a single concerted step or through a multi-step mechanism involving a stable intermediate. whiterose.ac.uk

Transition State Characterization

Molecular Modeling and Docking Studies for Interactions

Computational studies, including molecular modeling and docking, are powerful tools to predict and analyze the interactions of small molecules like this compound with biological macromolecules. These methods provide insights at the atomic level, helping to elucidate potential mechanisms of action and guide further experimental research.

Ligand-Target Interactions (if applicable to biological research)

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the isoquinoline (B145761) scaffold is a well-known pharmacophore present in many biologically active compounds. For instance, related methoxy-substituted isoquinolines have been investigated for their affinity towards serotonin (B10506) and dopamine (B1211576) receptors, with molecular docking studies showing moderate binding. vulcanchem.com Such studies typically involve creating a three-dimensional model of the target protein and computationally placing the ligand (this compound) into the active site.

The interaction energy and the binding mode are then calculated. For this compound, key interactions would likely involve:

Pi-pi stacking: The aromatic isoquinoline ring system can interact with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a target's binding pocket.

Hydrogen bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor.

Hydrophobic interactions: The methyl group at position 4 and the chlorine atom at position 3 contribute to the molecule's lipophilicity and can engage in hydrophobic interactions with nonpolar residues of a target protein.

These interactions are fundamental to the binding affinity and selectivity of a ligand for its target. Docking studies on similar isoquinoline derivatives, such as those targeting enzymes like monoamine oxidase or receptors like melatonin (B1676174) receptors, have demonstrated the importance of these interaction types in achieving biological activity.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a relatively rigid molecule like this compound, the number of freely rotatable bonds is very low. The primary source of conformational flexibility would be the rotation of the methyl group at position 4.

The isoquinoline ring system itself is largely planar. However, slight puckering can occur. rsc.org The presence of the chloro and methyl substituents can influence the molecule's electronic distribution and create steric hindrance that might favor certain conformations, however minor. The analysis of these conformations is crucial as the three-dimensional shape of a molecule is what determines its ability to fit into a biological target's binding site. In disubstituted cyclic systems, the relative positions of the substituents (axial vs. equatorial) can significantly impact stability due to steric strain from 1,3-diaxial interactions. libretexts.org For this compound, the planarity of the aromatic system dominates its structure.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). uninsubria.it

Development of Predictive Models

The development of a QSAR or QSPR model for a series of compounds including this compound would involve several steps:

Data Set Collection: A dataset of structurally related isoquinoline derivatives with experimentally measured biological activity or properties would be compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, would be calculated.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to create an equation that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. uninsubria.it

Descriptors and Their Correlation with Activity/Property

A wide range of molecular descriptors can be calculated to quantify various aspects of a molecule's structure. For this compound, these would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Geometrical Descriptors: These relate to the 3D shape of the molecule, such as molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment and partial charges on atoms.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), which indicates lipophilicity, and the Topological Polar Surface Area (TPSA).

The following table presents some computed physicochemical properties and descriptors for this compound, which would be crucial inputs for any QSPR or QSAR model.

Descriptor NameValueSignificance
Molecular Weight 177.63 g/mol Affects diffusion and transport properties. nih.gov
XLogP3-AA 3.2Indicates high lipophilicity, suggesting good membrane permeability. nih.gov
Topological Polar Surface Area (TPSA) 12.89 ŲSuggests low polarity and good potential for crossing biological membranes.
Hydrogen Bond Acceptor Count 1The nitrogen atom can accept a hydrogen bond.
Rotatable Bond Count 0Indicates a rigid molecular structure.

In a QSAR study, a positive correlation between a descriptor like XLogP3-AA and biological activity might suggest that hydrophobic interactions are key for the compound's mechanism of action. Conversely, a negative correlation with TPSA might also point towards the importance of lipophilicity for cell penetration. These models provide a quantitative framework for understanding how specific structural features, like the chloro and methyl groups on the isoquinoline core, modulate the compound's behavior.

Applications of 3 Chloro 4 Methylisoquinoline in Advanced Organic Synthesis

3-Chloro-4-methylisoquinoline as a Versatile Building Block in Heterocyclic Chemistry

This compound serves as a foundational building block for the construction of more complex heterocyclic systems. The chlorine atom at the 3-position is a key functional group, acting as a leaving group in nucleophilic substitution reactions and as a handle for transition metal-catalyzed cross-coupling reactions. ingentaconnect.com This reactivity allows for the introduction of a wide array of substituents at this position, enabling the synthesis of diverse molecular architectures. The adjacent methyl group at the C-4 position can influence the reactivity of the molecule and provides a site for further functionalization if required.

The isoquinoline (B145761) core is the central framework for a vast number of naturally occurring alkaloids, many of which are derived biosynthetically from the amino acid tyrosine. This has driven extensive research into synthetic methods to access substituted isoquinoline derivatives. While this compound's direct application as a starting material in the total synthesis of a specific complex natural product is not extensively documented in preeminent literature, its structural features make it a highly relevant precursor. Halogenated isoquinolines are common intermediates in synthetic routes that aim to build upon the isoquinoline scaffold to create the intricate polycyclic systems found in nature. The reactivity of the C-Cl bond is particularly suited for forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in assembling complex molecular frameworks.

The utility of this compound is clearly demonstrated in its role as a key intermediate in the synthesis of advanced pharmaceutical agents. Notably, it has been identified as a reactant in the preparation of potent inhibitors of α4β7 integrin. google.comgoogle.com These inhibitors are developed for the therapeutic treatment of inflammatory diseases. google.com In this context, this compound serves as the electrophilic partner in a crucial coupling reaction to construct the final, complex drug molecule.

Table 1: Application of this compound as a Pharmaceutical Intermediate

Target Compound Class Therapeutic Area Role of this compound Source(s)

Precursor for Complex Natural Product Synthesis Frameworks

Role in Methodological Development in Organic Synthesis

Beyond its use in target-oriented synthesis, this compound and related halogenated isoquinolines are important substrates in the development of new synthetic methodologies.

The development of transition-metal-catalyzed reactions has revolutionized organic synthesis, and substrates like this compound are ideal for exploring the scope and utility of these new methods. The C-Cl bond of the isoquinoline ring is a classic handle for transformations catalyzed by metals such as palladium, rhodium, and copper. tib.eu For instance, the development of catalytic systems for cross-coupling reactions often relies on testing a variety of aryl halides to establish efficiency and functional group tolerance. Although aryl chlorides are known to be less reactive than the corresponding bromides and iodides, the development of powerful catalysts and ligands has made their use in cross-coupling reactions increasingly common. ingentaconnect.com The electronic properties of the isoquinoline ring system, particularly when the nitrogen atom is quaternized or protonated, can enhance the reactivity of the C-Cl bond, making it a suitable substrate for these catalytic processes. ingentaconnect.com

This compound is a valuable substrate for a variety of novel coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. A prominent example is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. ingentaconnect.com This reaction provides an efficient method to synthesize 3-aryl isoquinolines by reacting a 3-chloro isoquinoline with an arylboronic acid. ingentaconnect.com The reaction is typically performed in the presence of a palladium catalyst, such as Palladium(IV) tetrakis(triphenylphosphine), and a base. This methodology is significant as the resulting 3-aryl isoquinoline core is a feature in many biologically active compounds. The reactivity in these coupling reactions is often enhanced if the isoquinoline nitrogen is positively charged, which increases the electrophilicity of the carbon bearing the chlorine atom. ingentaconnect.com

Table 2: Example of Suzuki-Miyaura Coupling with a 3-Chloro-isoquinoline Substrate

Reactant 1 Reactant 2 Catalyst Base Product Type Key Feature Source(s)

Catalytic Reaction Development Featuring Isoquinoline Scaffolds

Contribution to Materials Science Applications

The application of isoquinoline derivatives extends beyond biology and medicine into the realm of materials science. While specific studies detailing the use of this compound in materials are not widely reported, the broader class of functionalized heterocyclic compounds is of significant interest. Chemical suppliers categorize related isoquinoline and quinoline (B57606) derivatives as building blocks for materials with potential applications in areas like Organic Light-Emitting Diodes (OLEDs) and Aggregation-Induced Emission (AIE). bldpharm.combldpharm.com The rigid, aromatic structure of the isoquinoline core, combined with the potential for functionalization offered by the chloro and methyl groups, makes this compound a candidate for the synthesis of novel organic electronic materials.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₀H₈ClN
Palladium(IV) tetrakis(triphenylphosphine) C₇₂H₆₀P₄Pd
Phenylboronic acid C₆H₇BO₂
Tyrosine C₉H₁₁NO₃

Design and Synthesis of Functional Materials (e.g., luminescent materials)

The inherent photophysical properties of the isoquinoline core make it an attractive scaffold for the design of luminescent materials. The strategic functionalization of the this compound platform allows for the synthesis of novel organic molecules with tailored emission characteristics. The chlorine atom at the 3-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, while the methyl group at the 4-position can influence the steric and electronic properties of the final molecule.

Research into related isoquinoline derivatives has demonstrated the potential of this scaffold in creating highly fluorescent materials. For instance, studies on dihydrothieno[2,3-c]isoquinolines have shown that these compounds can exhibit significant luminescence. nih.gov The synthesis of these materials often involves the cyclization of substituted isoquinoline precursors. nih.govacs.org While direct synthesis of luminescent materials from this compound is a specific area of ongoing research, the principles established with related structures are applicable. The general approach involves using the chloro-substituted isoquinoline as a key intermediate.

For example, a synthetic strategy could involve the Suzuki or Stille coupling of this compound with an appropriate boronic acid or organostannane reagent to introduce a chromophoric or auxochromic group at the 3-position. This modification can significantly impact the photophysical properties of the resulting molecule. The choice of the coupling partner is crucial in tuning the emission wavelength and quantum yield of the final material.

Furthermore, the development of pyrrolo[2,3-c]isoquinolines has highlighted the importance of substituent effects on fluorescence. In these systems, the electronic nature of the aryl group at the 5-position plays a critical role in the fluorescence intensity. acs.org This suggests that by carefully selecting the substituents introduced onto the this compound core, it is possible to fine-tune the luminescent properties of the resulting materials.

The following table provides examples of photophysical properties of some functionalized isoquinoline derivatives, illustrating the potential for creating luminescent materials from this class of compounds.

Compound NameExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)SolventReference
He1-Ph-Cl360514Not Specified nih.gov
He2-Ph-CH3360521Not Specified nih.gov
He3-Ph395513Not Specified nih.gov
He4-CN360509Not Specified nih.gov
Pyrrolo[2,3-c]isoquinoline 8a~345~400Various acs.org
Pyrrolo[2,3-c]isoquinoline 8b~345~400Various acs.org
Pyrrolo[2,3-c]isoquinoline 8c~345~400Various acs.org

Note: The compounds listed above are derivatives of isoquinoline and are presented to illustrate the luminescent potential of this heterocyclic scaffold. He1-Ph-Cl, He2-Ph-CH3, He3-Ph, and He4-CN are 1-amino-2-(substituted)-5,8-dimethyl-6-phenyl-6,7-dihydrothieno[2,3-c]isoquinolines. 8a-c are pyrrolo[2,3-c]isoquinolines with different aryl substitutions.

Structure-Performance Relationship Studies

The performance of functional materials derived from this compound is intrinsically linked to their molecular structure. Understanding the relationship between the structural features of these molecules and their properties is crucial for the rational design of new materials with enhanced performance. Structure-activity relationship (SAR) studies, commonly employed in medicinal chemistry, provide a framework for understanding these connections in the context of material science, where it is often referred to as a structure-performance relationship.

The substituents on the isoquinoline ring significantly influence the electronic and steric properties of the molecule, which in turn affect its photophysical and material properties. The chlorine atom at the 3-position is an electron-withdrawing group, which can impact the energy levels of the frontier molecular orbitals (HOMO and LUMO). The methyl group at the 4-position, being an electron-donating group, can also modulate these energy levels and provide steric bulk.

In the context of luminescent materials, the nature of the substituent introduced at the 3-position via displacement of the chlorine atom is a key determinant of the emission properties. The introduction of electron-donating or electron-withdrawing groups can lead to a red or blue shift in the emission spectrum, respectively. The extent of conjugation in the molecule also plays a vital role; extending the π-system generally results in a bathochromic shift (a shift to longer wavelengths) of both the absorption and emission maxima.

For instance, in a series of isoquinoline derivatives, the introduction of a chlorine atom on a terminal phenyl ring was found to increase potency in a biological context, demonstrating the significant impact of halogen substitution. jst.go.jp While this study focused on biological activity, the underlying principles of how substituents affect molecular interactions and properties are transferable to material science. Similarly, studies on isoquinolinequinone derivatives have shown that the nature and position of alkylamino groups on the quinone nucleus influence their biological activity, highlighting the importance of substituent placement. mdpi.com

The relationship between the dihedral angle of substituents and the fluorescence intensity has also been noted in fused N-heterocycles, suggesting that the steric environment around the isoquinoline core, influenced by the 4-methyl group, can play a significant role in the luminescent performance of its derivatives. acs.org

Future Perspectives and Research Directions for 3 Chloro 4 Methylisoquinoline

Emerging Synthetic Methodologies

The synthesis of functionalized isoquinolines, including the 3-chloro-4-methyl variant, is rapidly evolving beyond classical methods. While traditional approaches often involve the chlorination of an isoquinolone precursor using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), contemporary research is focused on more efficient, selective, and sustainable strategies. acgpubs.orgchemicalbook.com

Emerging frontiers in synthesis include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are being increasingly employed to introduce aryl, alkyl, and alkynyl groups at various positions of the isoquinoline (B145761) core, enabling the creation of diverse chemical libraries for drug discovery. mdpi.comnih.gov Similarly, copper- and rhodium-catalyzed annulation reactions offer novel pathways to construct the core isoquinoline ring system from simpler precursors. nih.gov

Photoredox and Electrocatalysis: Visible-light-promoted reactions are gaining traction as a green chemistry approach. These methods can facilitate complex cyclizations and functionalizations under mild conditions, as demonstrated in the synthesis of polycyclic frameworks derived from isoquinoline precursors. researchgate.net

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. Palladium-catalyzed tandem reactions involving C-H activation are being explored to build the isoquinoline scaffold efficiently. nih.gov

MethodologyKey Reagents/CatalystsPrimary ApplicationReference
Palladium-Catalyzed Cross-CouplingPd(dppf)Cl₂, PdCl₂(PPh₃)₂C-C bond formation (e.g., C-4 arylation) mdpi.comnih.gov
Rhodium-Catalyzed Annulation[Cp*RhCl₂]₂Construction of the isoquinolone ring
Visible-Light-Promoted CyclizationPhotosensitizers or direct irradiationSynthesis of complex fused-ring systems researchgate.net
Lewis Acid-Catalyzed CouplingYb(OTf)₃Coupling of isoquinolines with other heterocycles researchgate.netresearchgate.net

Advanced Computational Approaches

Computational chemistry has become an indispensable tool for accelerating research into isoquinoline derivatives. By modeling molecular properties and interactions, scientists can predict compound behavior, rationalize experimental outcomes, and guide the design of new molecules with enhanced efficacy and specificity.

Future computational efforts will likely focus on:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of 3-chloro-4-methylisoquinoline and its derivatives. whiterose.ac.uk These studies can predict the most likely sites for electrophilic or nucleophilic attack, explain the regioselectivity of reactions, and elucidate complex reaction mechanisms at the atomic level. whiterose.ac.uk

Molecular Docking: To explore the therapeutic potential of new compounds, molecular docking simulations are employed to predict how they will bind to the active sites of biological targets like enzymes and receptors. This approach helps prioritize which derivatives to synthesize and test, saving significant time and resources.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the high accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the larger protein environment. It offers a more accurate model of enzyme-ligand interactions and catalytic processes.

Structure-Activity Relationship (SAR) Modeling: Computational models can be built to correlate specific structural features of a series of derivatives with their observed biological activity. These quantitative structure-activity relationship (QSAR) models are valuable for predicting the potency of novel, unsynthesized compounds.

Computational MethodApplication for this compoundReference
Density Functional Theory (DFT)Predicting chemical reactivity and reaction mechanisms. whiterose.ac.uk
Molecular DockingSimulating binding to biological targets (e.g., kinases, receptors).
Natural Bond Orbital (NBO) AnalysisAnalyzing intramolecular interactions and charge distribution. whiterose.ac.uk
QSARCorrelating chemical structure with biological activity to predict potency. mdpi.com

Novel Biological Targets and Mechanistic Insights

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov Derivatives of this compound are being investigated for a range of therapeutic applications, with research focusing on identifying novel molecular targets and understanding their mechanisms of action.

Key research areas include:

Oncology: Isoquinoline derivatives have shown promise as anticancer agents. mdpi.com Future work will aim to identify the specific cellular pathways they modulate. Research indicates that these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. A significant area of exploration is their role as kinase inhibitors . Many cancers are driven by overactive protein kinases, and isoquinolines are being designed to target specific kinases like Epidermal Growth Factor Receptor (EGFR) to halt tumor progression.

Infectious Diseases: The scaffold has demonstrated antimicrobial and antifungal activity. nih.gov Further research is needed to identify the precise microbial targets. In the fight against malaria, derivatives of the related 3-methylisoquinoline (B74773) have been investigated as inhibitors of plasmodial kinases such as Plasmodium falciparum protein kinase A (PfPKA), which is crucial for the parasite's life cycle. mdpi.com

Neurodegenerative Diseases: Given that the isoquinoline skeleton is central to many neuroactive alkaloids, there is potential to develop derivatives for treating neurological disorders. researchgate.net

Structure-Activity Relationship (SAR) Studies: A critical aspect of future research is the systematic modification of the this compound structure to understand how each part of the molecule contributes to its biological effect. For instance, studies on related compounds have shown that substitutions at the C-4 position can be systematically varied to optimize activity against specific cancer cell lines. mdpi.com

Biological Target/ActivityTherapeutic AreaKey Research FindingReference
Protein Kinase Inhibition (e.g., EGFR, PfPKA)Oncology, AntimalarialDerivatives can inhibit kinases involved in parasite development and cancer. mdpi.com
Cytotoxicity / Apoptosis InductionOncologyDerivatives show dose-dependent cytotoxic effects on cancer cell lines. mdpi.com
Antimicrobial / AntifungalInfectious DiseasesThe chloro-methylisoquinoline scaffold exhibits activity against various bacterial and fungal strains. acgpubs.orgnih.gov

Innovative Applications in Chemical Synthesis and Materials Science

Beyond its biological potential, this compound is a valuable platform for innovations in both chemical synthesis and materials science.

Applications in Chemical Synthesis:

Complex Molecule Synthesis: The compound serves as a key building block for the total synthesis of complex, biologically active natural products, such as the lamellarin class of marine alkaloids, which exhibit potent antiviral and anticancer properties. researchgate.netresearchgate.net

Diversity-Oriented Synthesis: It is an ideal starting point for generating large collections of diverse molecules for high-throughput screening. Its defined structure allows for systematic modifications at multiple positions. Its use in constructing DNA-encoded libraries represents a cutting-edge approach to drug discovery, enabling the rapid synthesis and screening of millions of compounds. researchgate.net

Applications in Materials Science:

Organic Electronics: The fused aromatic ring system of isoquinoline gives it inherent electronic properties that are attractive for materials science. Derivatives of isoquinolines are being investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their potential for high fluorescence and stability. The electron-withdrawing nature of the chlorine atom and the electronic influence of the methyl group on the this compound backbone can be tuned to optimize the photophysical properties required for such applications.

Ligands for Catalysis: The nitrogen atom in the isoquinoline ring can coordinate with metal ions, making its derivatives potential ligands for transition-metal catalysts. This could lead to the development of new, highly efficient catalysts for a variety of organic transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-4-methylisoquinoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis often involves halogenation and cyclization steps. For example, chlorination of 4-methylisoquinoline using reagents like phosphorus oxychloride (POCl₃) under reflux conditions can introduce the chloro substituent. Optimization requires monitoring reaction temperature, stoichiometry, and solvent polarity. Characterization via NMR (¹H/¹³C) and HPLC ensures purity. Reductive amination or Friedel-Crafts alkylation may precede chlorination depending on precursor availability .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation, NMR to assign substituent positions (e.g., distinguishing C-3 chloro and C-4 methyl groups via coupling patterns), and IR spectroscopy to detect functional groups. X-ray crystallography provides definitive structural proof but requires high-purity crystals. Cross-referencing with literature data (e.g., Med. Chem. Commun. protocols) ensures accuracy .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a scaffold for kinase inhibitors (e.g., p38 MAPK analogs) due to its isoquinoline core. Researchers modify substituents to enhance binding affinity or selectivity. In vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and molecular docking studies guide structure-activity relationship (SAR) analyses. Toxicity screening (e.g., MTT assays) precedes in vivo testing .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during characterization?

  • Methodological Answer : Contradictions in NMR or MS data often arise from impurities or tautomerism. Employ high-resolution MS (HRMS) to distinguish isotopic patterns. For NMR, use 2D techniques (COSY, HSQC) to resolve overlapping signals. Computational tools (e.g., DFT calculations) predict chemical shifts and validate experimental results. Repetition under inert atmospheres or alternative purification (e.g., column chromatography vs. recrystallization) may resolve inconsistencies .

Q. What strategies are effective in optimizing the regioselectivity of electrophilic substitution on this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Use directing groups (e.g., -OMe) or Lewis acid catalysts (e.g., AlCl₃) to direct electrophiles to specific positions. Kinetic vs. thermodynamic control can be manipulated via temperature and reaction time. Computational modeling (e.g., Fukui function analysis) predicts reactive sites. Experimental validation via competition reactions and HPLC tracking quantifies selectivity .

Q. How do solvent polarity and proticity affect the stability of this compound in solution-phase studies?

  • Methodological Answer : Stability assays in solvents like DMSO, THF, and water-ethanol mixtures monitor degradation via UV-Vis or LC-MS. Protic solvents may accelerate hydrolysis of the chloro substituent. Arrhenius plots determine activation energy for decomposition. Storage recommendations (e.g., anhydrous conditions at -20°C) derive from accelerated stability studies. Antioxidants (e.g., BHT) or inert atmospheres (N₂) mitigate oxidation .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound derivatives?

  • Methodological Answer : Nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) calculate IC₅₀ values. Bootstrap resampling estimates confidence intervals. Outlier detection (Grubbs’ test) ensures data integrity. For multiplex assays (e.g., cytotoxicity and selectivity), multivariate ANOVA identifies significant variables. Reproducibility requires ≥3 biological replicates and adherence to FAIR data principles .

Methodological Resources

  • Synthetic Protocols : Reference Synthesis of Essential Drugs for halogenation strategies .
  • Data Validation : Follow Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility .
  • Computational Tools : Use Gaussian or ORCA for DFT-based spectral predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.